1,3-Dibromoadamantane
Overview
Description
Synthesis Analysis
1,3-Dibromoadamantane and its derivatives can be synthesized through various chemical reactions, including the reaction of alkyn-1-ylsilanes with 1-boraadamantane, which results in derivatives with a Si-H-B bridge confirmed by molecular structure analysis in both the solid state and solution (Wrackmeyer, Milius, & Tok, 2003). The reactions of 1,3-dihaloadamantanes with carbanions in DMSO have also been explored, revealing ring-opening reactions to bicyclo[3.3.1]nonane derivatives via the S(RN)1 mechanism (Lukach, Santiago, & Rossi, 1997).
Molecular Structure Analysis
The structure and bonding nature of derivatives related to 1,3-dibromoadamantane, such as 3-methyl-1-boraadamantane, have been analyzed through methods like gas electron diffraction and NBO/AIM analyses. These studies provide insights into the pyramidal configuration of the boron atom and the deviations from ideal geometries due to the tension in the tricyclic frameworks (Vishnevskiy et al., 2012).
Chemical Reactions and Properties
1,3-Dibromoadamantane and its derivatives participate in various chemical reactions that lead to the formation of novel structures. For example, the reactivity of 1-boraadamantane towards di(1-alkynyl)silicon and -tin compounds results in the formation of 7-metalla-2,5-diboranorbornane derivatives, showcasing the compound's versatility in synthetic chemistry (Wrackmeyer, Milius, Klimkina, & Bubnov, 2001).
Physical Properties Analysis
The physical properties of 1,3-dibromoadamantane derivatives, such as their crystalline structures and conformational behaviors, can be inferred from related compounds like 1,3,5,7-tetrabromoadamantane. These compounds form diamondoid-type molecular complexes with unique crystalline arrangements that contribute to their distinct physical properties (Reddy, Craig, & Desiraju, 1994).
Chemical Properties Analysis
The chemical properties of 1,3-dibromoadamantane are characterized by its reactivity towards various nucleophiles and the ability to form complex structures through organoboration reactions. These reactions not only expand the utility of 1,3-dibromoadamantane in synthetic organic chemistry but also offer a pathway to novel adamantane derivatives with potential applications in materials science and beyond (Wrackmeyer, 2001).
Scientific Research Applications
1. Nanoporous Organic Polymer Synthesis
- Application Summary : 1,3-Dibromoadamantane is used as a crosslinker in the synthesis of a nanoporous organic polymer (NOP-Ad-1) for the adsorption/separation of benzene and cyclohexane .
- Methods of Application : NOP-Ad-1 is synthesized through a Friedel–Crafts reaction between cycloaliphatic 1,3-dibromadantane and aromatic hexaphenylbenzene .
- Results/Outcomes : At 298 K and P / P0 = 0.95, NOP-Ad-1 can uptake 989 mg g −1 benzene and 441 mg g −1 cyclohexane. Moreover, as the benzene vapor ratio increased from 20% to 80%, the Bz/Cy selectivity of NOP-Ad-1 gradually decreased from 1.75 to 1.24 .
2. Synthesis of Unsaturated Adamantane Derivatives
- Application Summary : 1,3-Dibromoadamantane is used in the synthesis of unsaturated adamantane derivatives, which are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : 1,3-Dibromoadamantane is used in the synthesis of 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .
- Results/Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
3. Preparation of 1,3-bis (phenyldimethylsilyl)adamantine
- Application Summary : 1,3-Dibromoadamantane is used in the preparation of 1,3-bis (phenyldimethylsilyl)adamantine .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results/Outcomes : The outcomes of this application are not specified in the source .
4. Clinical Applications
- Application Summary : Derivatives of adamantane, such as those that can be synthesized from 1,3-Dibromoadamantane, have been used in the treatment of a number of socially significant diseases .
- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results/Outcomes : Clinically used adamantane derivatives, such as amantadine, memantine, rimantadine, tromantadine, adapalene, saxagliptin, and vildagliptin, have proven their effectiveness in the treatment of a number of diseases .
5. Synthesis of Diamondoids
- Application Summary : 1,3-Dibromoadamantane is used in the synthesis of diamondoids, which are diamond-like bulky polymers .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results/Outcomes : Diamondoids synthesized from 1,3-Dibromoadamantane can be used as monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .
6. Adsorption/Separation of Benzene and Cyclohexane
- Application Summary : 1,3-Dibromoadamantane is used as a crosslinker in the synthesis of a nanoporous organic polymer (NOP-Ad-1) for the adsorption/separation of benzene and cyclohexane .
- Methods of Application : NOP-Ad-1 is synthesized through a Friedel–Crafts reaction between cycloaliphatic 1,3-dibromadantane and aromatic hexaphenylbenzene .
- Results/Outcomes : At 298 K and P / P0 = 0.95, NOP-Ad-1 can uptake 989 mg g −1 benzene and 441 mg g −1 cyclohexane. Moreover, as the benzene vapor ratio increased from 20% to 80%, the Bz/Cy selectivity of NOP-Ad-1 gradually decreased from 1.75 to 1.24 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dibromoadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWZKLMEOVIWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295483 | |
Record name | 1,3-Dibromoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromoadamantane | |
CAS RN |
876-53-9 | |
Record name | 1,3-Dibromoadamantane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dibromoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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